1-(Aminomethyl)-2-methylcyclohexan-1-amine

Physicochemical Properties Molecular Design Structure-Activity Relationships

1-(Aminomethyl)-2-methylcyclohexan-1-amine (CAS 1154875-82-7) is a geminal cycloaliphatic diamine with molecular formula C8H18N2 and molecular weight 142.24 g/mol. Structurally, it features a cyclohexane ring bearing a methyl substituent at the 2-position and two amino groups at the 1-position—one directly attached and one via a methylene (-CH2-) bridge.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 1154875-82-7
Cat. No. B1371078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Aminomethyl)-2-methylcyclohexan-1-amine
CAS1154875-82-7
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC1CCCCC1(CN)N
InChIInChI=1S/C8H18N2/c1-7-4-2-3-5-8(7,10)6-9/h7H,2-6,9-10H2,1H3
InChIKeyCFCWMFSNNMJUNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Aminomethyl)-2-methylcyclohexan-1-amine (CAS 1154875-82-7) Product Overview and Procurement Context


1-(Aminomethyl)-2-methylcyclohexan-1-amine (CAS 1154875-82-7) is a geminal cycloaliphatic diamine with molecular formula C8H18N2 and molecular weight 142.24 g/mol [1]. Structurally, it features a cyclohexane ring bearing a methyl substituent at the 2-position and two amino groups at the 1-position—one directly attached and one via a methylene (-CH2-) bridge [2]. The compound is classified as a versatile building block for medicinal chemistry and organic synthesis, and is commercially available from multiple specialty chemical suppliers at purity specifications ranging from 95% to higher analytical grades . Its gem-diamine core distinguishes it from the more extensively studied 1,2-diaminocyclohexane scaffold, presenting unique coordination geometry and steric constraints for applications in catalysis, ligand design, and polymer chemistry.

Why 1-(Aminomethyl)-2-methylcyclohexan-1-amine Cannot Be Substituted with Common Cyclohexane Diamines


Procurement specialists and research scientists should recognize that 1-(aminomethyl)-2-methylcyclohexan-1-amine cannot be casually interchanged with structurally similar cyclohexane diamines such as 1-(aminomethyl)cyclohexan-1-amine (CAS 5062-67-9, MW 128.22) or trans-1,2-diaminocyclohexane derivatives. The target compound bears three critical structural differentiators: (1) a methyl substituent at the cyclohexane 2-position, which introduces steric hindrance and alters ring conformational preferences; (2) a geminal (1,1) diamine arrangement rather than the vicinal (1,2) arrangement found in widely commercialized chiral diamine ligands; and (3) distinct N-N bite geometry upon metal coordination compared to 1,2-diamine systems [1]. These structural features fundamentally affect metal-ligand bond angles, catalytic turnover frequencies, and the stereochemical outcomes of asymmetric transformations. Generic substitution without systematic re-optimization of reaction parameters will not preserve synthetic outcomes. The following quantitative evidence establishes where procurement decisions must be guided by compound-specific performance data rather than class-based assumptions.

1-(Aminomethyl)-2-methylcyclohexan-1-amine: Quantitative Differentiation Evidence vs. Comparator Compounds


1-(Aminomethyl)-2-methylcyclohexan-1-amine vs. 1-(Aminomethyl)cyclohexan-1-amine: Methyl Substitution Effects on Molecular Properties

The presence of a methyl group at the 2-position of 1-(aminomethyl)-2-methylcyclohexan-1-amine (MW 142.24, C8H18N2) yields measurable differences in predicted physicochemical parameters relative to the unsubstituted analog 1-(aminomethyl)cyclohexan-1-amine (MW 128.22, C7H16N2) [1][2]. The methyl substitution increases molecular weight by 14.02 g/mol (+10.9%) and alters predicted boiling point from approximately 178-182°C (estimated for the C7 analog based on molecular weight trends) to 188.5±8.0°C [3]. Additionally, the compound exhibits predicted density of 0.904±0.06 g/cm³, reflecting the increased hydrophobic surface area imparted by the methyl substituent [3]. These physicochemical differences have direct implications for purification protocols, chromatographic retention behavior, and formulation development.

Physicochemical Properties Molecular Design Structure-Activity Relationships

1-(Aminomethyl)-2-methylcyclohexan-1-amine vs. 1,2-Diaminocyclohexane Derivatives: Distinct Coordination Geometry from Geminal vs. Vicinal Diamine Scaffolds

The geminal (1,1) diamine arrangement of 1-(aminomethyl)-2-methylcyclohexan-1-amine fundamentally differs from the vicinal (1,2) diamine scaffold that dominates commercial chiral ligand applications [1]. In 1,2-diaminocyclohexane systems, metal coordination forms a five-membered chelate ring with N-M-N bite angles typically in the 82-86° range [2]. In contrast, the gem-diamine structure of the target compound, with amino groups separated by a single carbon (methylene bridge), forms a four-membered chelate upon metal binding, producing significantly more acute bite angles (estimated 68-72° based on structural analogs) and distinct metal-ligand orbital overlap patterns [3]. This geometric distinction translates to measurably different catalytic behaviors: 1,2-diamine-based ligands have been optimized for enantioselective hydrogenation achieving enantiomeric excess (ee) values >90% in numerous systems, whereas gem-diamine ligands exhibit fundamentally altered activation parameters and substrate scope preferences due to the constrained four-membered metallacycle geometry [4].

Coordination Chemistry Ligand Design Asymmetric Catalysis

Commercial Availability and Purity Specifications: 1-(Aminomethyl)-2-methylcyclohexan-1-amine vs. N-Methylcyclohexane-1,2-diamine Isomers

Commercial availability data reveals distinct procurement landscapes for 1-(aminomethyl)-2-methylcyclohexan-1-amine compared to its N-methylated 1,2-diamine isomers. The target compound is available from specialty suppliers including American Elements (research grade) and CymitQuimica (with pricing at approximately €440 per 50 mg, Ref. 3D-EWB87582), and Leyan (95% purity, Product No. 1330110) [1]. In contrast, N-methylcyclohexane-1,2-diamine isomers (e.g., CAS 67579-81-1) are more broadly commercialized with multiple purity grades available, including 97% GC specification from Sigma-Aldrich and 98.0+% from TCI America . This differential in commercial maturity reflects the distinct research and industrial adoption trajectories of gem-diamine versus 1,2-diamine scaffolds. The limited supplier base and premium pricing for the target compound underscore its specialized niche status and the need for early procurement planning.

Procurement Purity Analysis Supply Chain

Optimal Application Scenarios for 1-(Aminomethyl)-2-methylcyclohexan-1-amine in Research and Industrial Procurement


Development of Novel Four-Membered Metallacycle Catalysts for Small-Molecule Activation

Research groups investigating strained metallacycle intermediates should consider 1-(aminomethyl)-2-methylcyclohexan-1-amine as a scaffold for generating four-membered chelate complexes. Unlike the extensively studied five-membered chelates derived from 1,2-diaminocyclohexane ligands, the gem-diamine architecture enables exploration of acute bite angle catalysis in transformations such as carbon dioxide activation, nitrene transfer, and small-molecule insertion reactions. The methyl substituent at the 2-position provides an additional stereochemical control element and modulates ring conformational dynamics during catalysis [1].

Synthesis of Constrained Bioactive Amine Derivatives and Gabapentin Analogs

The geminal diamine core and 2-methyl substitution pattern make 1-(aminomethyl)-2-methylcyclohexan-1-amine a valuable precursor for medicinal chemistry programs targeting neurological indications. The structural motif relates to the 1-(aminomethyl)cyclohexane-1-carboxylic acid scaffold present in gabapentin and pregabalin. The presence of the 2-methyl group introduces additional steric constraints that may affect receptor binding selectivity compared to simpler cyclohexane diamine building blocks, offering medicinal chemists an underexplored region of chemical space [2].

Epoxy Resin Curing Agent Development with Altered Network Architecture

The unique spatial arrangement of amine functionalities in 1-(aminomethyl)-2-methylcyclohexan-1-amine produces crosslinked polymer networks with measurably different thermomechanical properties compared to those derived from conventional 1,3-bis(aminomethyl)cyclohexane or 1,2-diamine curing agents. The geminal diamine arrangement, combined with the methyl substituent, alters network junction geometry, chain mobility constraints, and glass transition temperatures in cured epoxy systems [3]. Materials scientists developing specialty epoxy formulations with tailored modulus-temperature profiles should evaluate this compound against standard cycloaliphatic amine curatives for performance differentiation.

Stereoselective Synthesis of Cyclic Amine Building Blocks for Fragment-Based Drug Discovery

The compound serves as a versatile intermediate for constructing stereochemically defined cyclic amine libraries. The 2-methyl substituent creates a chiral center adjacent to the reactive diamine core, enabling stereoselective derivatization strategies that are not accessible with simpler cyclohexane diamines. Fragment-based drug discovery programs seeking to explore three-dimensional amine-rich scaffolds should evaluate this compound for library synthesis applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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